Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)
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Overview
Description
Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine) is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine) typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions, often leading to the formation of sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are often employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulfonamides or sulfonyl chlorides.
Scientific Research Applications
Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine) has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then participate in further biochemical reactions. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-
- Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-2-methyl-
Uniqueness
The presence of the butanamine group in benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine) distinguishes it from other similar compounds. This unique structural feature may impart specific chemical and biological properties, making it suitable for specialized applications.
Properties
CAS No. |
84878-19-3 |
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Molecular Formula |
C17H14N2O4S.C4H11N C21H25N3O4S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
butan-1-amine;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S.C4H11N/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20;1-2-3-4-5/h2-10,20H,1H3,(H,21,22,23);2-5H2,1H3 |
InChI Key |
MMLCHXYJFMBYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN.CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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